5-Aminoimidazole Ribonucleotide-d4
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Overview
Description
5-Aminoimidazole Ribonucleotide-d4: is a biochemical intermediate in the formation of purine nucleotides via inosine monophosphate. It is a building block for DNA and RNA and plays a crucial role in the biosynthesis of adenine and guanine nucleotides . This compound is also involved in the synthesis of vitamins such as thiamine and cobalamin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole Ribonucleotide-d4 involves multiple steps. The furanose sugar in the compound comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate . The subsequent reactions attach the amino imidazole portion of the molecule, beginning with the activation of ribose 5-phosphate as its pyrophosphate derivative, phosphoribosyl pyrophosphate . This reaction is catalyzed by ribose-phosphate diphosphokinase . Five biosynthetic steps complete the transformation, involving enzymes such as amidophosphoribosyltransferase, phosphoribosylamine-glycine ligase, and phosphoribosylglycinamide formyltransferase .
Industrial Production Methods: Industrial production of this compound typically follows the same biosynthetic pathway but on a larger scale. The process involves the use of bioreactors to cultivate microorganisms that can produce the compound through fermentation .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoimidazole Ribonucleotide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Substitution reactions can occur at the amino group or the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of the imidazole ring and modified ribose sugars .
Scientific Research Applications
Chemistry: 5-Aminoimidazole Ribonucleotide-d4 is used as a precursor in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis .
Biology: In biological research, this compound is used to study the purine biosynthesis pathway and its regulation .
Medicine: The compound has potential therapeutic applications in treating diseases related to purine metabolism disorders .
Industry: In the industrial sector, this compound is used in the production of vitamins and nucleotide-based pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Aminoimidazole Ribonucleotide-d4 involves its role as an intermediate in the purine biosynthesis pathway. It is synthesized from phosphoribosylformylglycinamidine by AIR synthetase . The compound participates in several enzymatic reactions that lead to the formation of inosine monophosphate, a precursor for adenine and guanine nucleotides . The molecular targets include enzymes such as amidophosphoribosyltransferase and phosphoribosylglycinamide formyltransferase .
Comparison with Similar Compounds
5-Aminoimidazole-4-carboxamide Ribonucleotide: This compound is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
Aminoimidazole Ribonucleotide: Another intermediate in the purine biosynthesis pathway.
Uniqueness: 5-Aminoimidazole Ribonucleotide-d4 is unique due to its specific role in the biosynthesis of purine nucleotides and its involvement in the synthesis of essential vitamins .
Properties
Molecular Formula |
C8H14N3O7P |
---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dideuterio-3,4-dihydroxyoxolan-2-yl]-dideuteriomethyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1/i2D2,6D,7D |
InChI Key |
PDACUKOKVHBVHJ-QGASTMHESA-N |
Isomeric SMILES |
[2H][C@]1([C@H](O[C@H]([C@]1([2H])O)N2C=NC=C2N)C([2H])([2H])OP(=O)(O)O)O |
Canonical SMILES |
C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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